molecular formula C8H7ClO B1590165 3-Chloro-2-methylbenzaldehyde CAS No. 874-27-1

3-Chloro-2-methylbenzaldehyde

Cat. No. B1590165
CAS RN: 874-27-1
M. Wt: 154.59 g/mol
InChI Key: WMDHVKYUOKHNQK-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H7ClO and a molecular weight of 154.59 . It is used in various chemical reactions due to its structure and properties .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methylbenzaldehyde is represented by the formula C8H7ClO . This indicates that the compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

3-Chloro-2-methylbenzaldehyde has a melting point of 31 °C and a boiling point of 100-105 °C (at a pressure of 14 Torr). The density of the compound is approximately 1.195±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis

3-Chloro-2-methylbenzaldehyde is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, such as nucleophilic addition or condensation, to form different organic compounds. For example, it can be used to synthesize chalcones, which are precursors for many biologically active molecules .

Pharmacology

In pharmacology, this compound can be utilized to develop new drugs. Its structure allows for the creation of benzylic halides, which can react via SN1 or SN2 pathways to produce compounds with potential medicinal properties .

Material Science

In material science, 3-Chloro-2-methylbenzaldehyde can be used to modify the properties of polymers and resins. By incorporating this compound into polymer chains, researchers can alter the thermal and mechanical properties of the material .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it can serve as a standard or reagent in chromatographic analysis and spectrometry. It helps in the identification and quantification of complex mixtures .

Environmental Science

Environmental scientists use 3-Chloro-2-methylbenzaldehyde to study degradation processes and pollutant behaviors. It can act as a model compound to understand the environmental fate of chlorinated aromatic compounds .

Biochemistry Research

In biochemistry research, 3-Chloro-2-methylbenzaldehyde can be a substrate or inhibitor in enzymatic studies. It helps in understanding enzyme mechanisms and the role of aromatic compounds in biological systems .

Agricultural Applications

Although not directly used in agriculture, its derivatives can be synthesized for use as pesticides or herbicides. The chlorinated benzaldehyde structure is often found in compounds with agricultural applications .

Food Industry

While 3-Chloro-2-methylbenzaldehyde itself is not used in the food industry, its structural analogs, like vanillin, are widely used as flavoring agents. Research into similar compounds can lead to the development of new food additives .

Safety and Hazards

The safety data sheet for 3-Chloro-2-methylbenzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, precautions should be taken when handling this compound, including avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

3-chloro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDHVKYUOKHNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40523728
Record name 3-Chloro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methylbenzaldehyde

CAS RN

874-27-1
Record name 3-Chloro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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